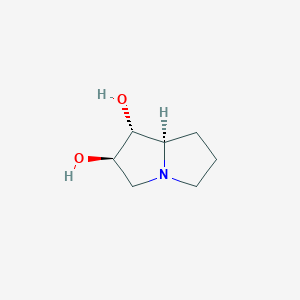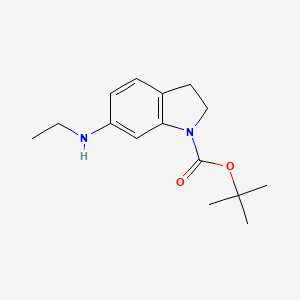![molecular formula C8H6O3 B13965070 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde CAS No. 342616-12-0](/img/structure/B13965070.png)
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a bicyclic ring system with oxygen atoms, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves several steps. One common method includes the formylation of a precursor compound, followed by etherification and addition reactions . The chemical structure of the synthesized compound is confirmed using techniques such as elemental analysis and NMR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde has several scientific research applications. In medicinal chemistry, it has been studied for its potential activity on opioid receptors, specifically μ and κ opioid receptors . This makes it a candidate for developing new pain management therapies. Additionally, the compound’s unique structure allows it to be used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemistry and biology .
Mécanisme D'action
The mechanism of action of 2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde involves its interaction with specific molecular targets, such as opioid receptors. The compound can bind to these receptors, potentially altering their activity and leading to changes in biological responses . The exact pathways involved in its mechanism of action are still under investigation, but its ability to modulate receptor activity suggests it could have significant therapeutic potential.
Comparaison Avec Des Composés Similaires
2,4-Dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde can be compared to other bicyclic compounds with similar structures. For example, 9-Oxabicyclo[3.3.1]nona-2,6-diene is another compound with a bicyclic ring system that has been studied for its chemical properties . the presence of the aldehyde group in this compound makes it unique and allows for different reactivity and applications. Other similar compounds include various derivatives of dioxabicyclo[3.3.1]nonanes, which have been explored for their potential in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
342616-12-0 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2,4-dioxabicyclo[3.3.1]nona-1(9),5,7-triene-6-carbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-4-6-1-2-7-3-8(6)11-5-10-7/h1-4H,5H2 |
Clé InChI |
LYPCIHQOERORHG-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC(=C(C=C2)C=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)






![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)




